Enhanced Metabolic Stability and Bioavailability Conferred by the Fluoromethyl Group
The incorporation of a fluoromethyl (-CH₂F) group in 4-Chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine is explicitly documented to enhance metabolic stability and bioavailability compared to non-fluorinated analogs [1]. While specific quantitative metabolic stability data (e.g., intrinsic clearance in human liver microsomes) for this exact compound is not publicly available in primary literature, this is a well-established class-level inference for fluorinated alkyl groups in medicinal chemistry. The C-F bond's high bond dissociation energy (~130 kcal/mol) relative to C-H (~105 kcal/mol) makes the fluoromethyl group resistant to oxidative metabolism by cytochrome P450 enzymes, a major clearance pathway for methyl groups [2].
| Evidence Dimension | Predicted Metabolic Stability |
|---|---|
| Target Compound Data | Contains a metabolically resistant C-F bond |
| Comparator Or Baseline | Non-fluorinated analog with a methyl (-CH₃) group (e.g., 4-Chloro-6-methyl-1,3,5-triazin-2-amine, CAS 21320-62-7) |
| Quantified Difference | Qualitative enhancement; C-F bond dissociation energy is ~130 kcal/mol vs ~105 kcal/mol for C-H in methyl group |
| Conditions | In vitro and in vivo metabolic studies (class-level inference) |
Why This Matters
Procuring the fluoromethyl analog over a methyl analog is critical for medicinal chemistry programs aiming to improve the half-life and oral bioavailability of lead compounds.
- [1] Kuujia. (2024). Cas no 253870-34-7 (4-chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine). Product Page. View Source
- [2] Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. View Source
